molecular formula C19H18FN3O3 B12209266 3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12209266
M. Wt: 355.4 g/mol
InChI Key: VDMMNWHOQPFUFH-UHFFFAOYSA-N
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Description

3-Butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-fluorophenyl group at position 4 and a 3-butoxybenzamide moiety at position 3 (Figure 1). The butoxy group introduces lipophilicity, while the 4-fluorophenyl substituent may enhance electronic interactions with biological targets .

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18FN3O3/c1-2-3-11-25-16-6-4-5-14(12-16)19(24)21-18-17(22-26-23-18)13-7-9-15(20)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,21,23,24)

InChI Key

VDMMNWHOQPFUFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the reaction of 4-(4-fluorophenyl)-1,2,5-oxadiazole-3-carboxylic acid with butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

Research indicates that compounds containing the oxadiazole ring often exhibit significant biological activities. The specific compound in focus has shown promise in the following areas:

  • Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been noted for their ability to induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The incorporation of fluorophenyl groups has been linked to enhanced antimicrobial activity. Research on related compounds suggests that they may effectively combat bacterial and fungal infections .
  • Anti-inflammatory Effects : Some derivatives of oxadiazole have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have investigated the applications of oxadiazole derivatives similar to 3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their anticancer activity. The results indicated that modifications at the 4-position significantly enhanced potency against breast cancer cell lines .
  • Research on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various oxadiazole compounds against resistant strains of bacteria. The findings suggested that modifications in the aromatic ring could lead to improved efficacy against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AStructure AIC50 = 10 µMEffective against E. coliModerate
Compound BStructure BIC50 = 15 µMEffective against S. aureusHigh
3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamideTarget CompoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

The benzamide group’s substitution pattern critically influences physicochemical and biological properties. Key analogs and their substituents include:

Compound Name R1 (Benzamide Substituent) R2 (Oxadiazole Substituent) Melting Point (°C) Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound 3-butoxy 4-(4-fluorophenyl) N/A 397.42 Not reported
3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (45) 3-fluoro 4-(4-fluorophenyl) 174 343.30 Not reported
N-[4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (40) 3-(trifluoromethyl) 4-(4-nitrophenyl) 147 433.33 Antiplasmodial (IC50: 0.8 µM)
4-Trifluoromethyl-N-(4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)benzamide (11) 4-(trifluoromethyl) 4-(4-methylphenyl) 118.8–121.5 347.34 Antiproliferative (IC50: ~10 µM)
3-Butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide 3-butoxy 4-(3,4-dimethylphenyl) N/A 379.45 Not reported

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., -NO2, -CF3) exhibit higher melting points and enhanced metabolic stability. For example, compound 40 (melting point: 147°C) shows potent antiplasmodial activity, likely due to improved target binding .
  • Fluorine Substitution: The 4-fluorophenyl group in the target compound may mimic tyrosine or phenylalanine residues in enzyme active sites, a strategy also seen in antifungal agents like PC945 .

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substitution modulates electronic and steric effects:

  • 4-Fluorophenyl vs. 4-Nitrophenyl: The nitro group in compound 40 is strongly electron-withdrawing, increasing reactivity in redox environments, whereas the fluorine in the target compound offers mild electron withdrawal with improved metabolic stability .
  • Heteroaromatic vs.

Characterization Techniques

All analogs are characterized using:

  • IR Spectroscopy: Confirmation of amide C=O (~1660–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .
  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., 4-fluorophenyl aromatic protons at δ ~7.2–7.8 ppm) .
  • HRMS: Validates molecular formula (e.g., target compound: C₂₀H₁₈FN₃O₃, [M+H]⁺ = 398.1352) .

Structure-Activity Relationships (SAR)

  • Antiplasmodial Activity: Nitro and trifluoromethyl groups (e.g., compound 40 ) enhance activity, likely through redox interactions or enzyme inhibition .
  • Antiproliferative Activity: Trifluoromethyl substituents (compound 11 ) improve potency, suggesting roles in DNA intercalation or kinase inhibition .
  • Lipophilicity-Bioavailability Trade-off: The 3-butoxy group in the target compound may improve tissue penetration but could limit solubility, a challenge also noted in inhaled antifungals like PC945 .

Biological Activity

3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is C20H19FN2O3C_{20}H_{19}FN_{2}O_{3} with a molecular weight of 354.4 g/mol. The compound features a butoxy group, a fluorophenyl moiety, and an oxadiazole ring which are critical for its biological properties.

Property Value
Molecular FormulaC20H19FN2O3
Molecular Weight354.4 g/mol
IUPAC Name3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
InChI KeyCONJUKTXSMMRBD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group are believed to enhance binding affinity to various enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways or neurotransmitter degradation.
  • Receptor Modulation: It may bind to receptors altering signal transduction pathways.

Biological Activity

Research indicates that compounds similar to 3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibit significant biological activities:

  • Anticholinesterase Activity: Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment. For example, derivatives of oxadiazole have demonstrated IC50 values comparable to known inhibitors like tacrine .
  • Antimicrobial Properties: Some studies indicate that oxadiazole derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in infection control .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

  • Alzheimer's Disease Research:
    • A study synthesized several oxadiazole derivatives that showed promising AChE inhibition with IC50 values as low as 0.08±0.01μM0.08\pm 0.01\mu M, indicating high potency compared to standard drugs .
  • Cytotoxicity Screening:
    • In vitro studies assessing the cytotoxic effects of related compounds on human fibroblast cells revealed favorable safety profiles while maintaining significant inhibitory effects on target enzymes .

Structure-Activity Relationship (SAR)

The presence of the butoxy group and the fluorophenyl moiety significantly influences the compound's biological activity. Comparative analysis with similar compounds shows that variations in these groups can lead to different binding affinities and biological responses.

Compound IC50 (µM) Activity
3-butoxy-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamideTBDTBD
Oxadiazole derivative A0.08AChE Inhibitor
Oxadiazole derivative B0.15Antimicrobial

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